2-((4-chlorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide
Description
2-((4-chlorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound that features a combination of heterocyclic structures
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O3S/c14-8-1-3-9(4-2-8)22-7-11(19)16-13-18-17-12(20-13)10-5-6-15-21-10/h1-6H,7H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFVSWFVHKEJEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=NN=C(O2)C3=CC=NO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-chlorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the isoxazole and oxadiazole rings. One common method involves the use of Cu(I) or Ru(II) catalysts for the (3 + 2) cycloaddition reaction . The reaction conditions often require precise temperature control and the use of solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with a focus on optimizing yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-((4-chlorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-((4-chlorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((4-chlorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-(isoxazol-5-yl)phenol: Shares the isoxazole ring but differs in other structural elements.
(3-(4-chlorophenyl)isoxazol-5-yl)methanol: Another isoxazole derivative with different functional groups.
Uniqueness
2-((4-chlorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is unique due to its combination of the isoxazole and oxadiazole rings, along with the chlorophenylthio group. This unique structure contributes to its diverse range of applications and potential biological activities.
Biological Activity
2-((4-chlorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological properties, supported by various research findings and data.
Chemical Structure and Synthesis
The compound features a complex structure that includes an isoxazole ring and an oxadiazole moiety. The synthesis typically involves multi-step reactions starting from simpler precursors, often utilizing transition metal catalysts for cycloaddition reactions. Common reagents include Cu(I) or Ru(II) catalysts for the formation of the heterocyclic structures.
Biological Activity Overview
Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.
Pharmacological Properties
Research indicates that derivatives of oxadiazole and isoxazole exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds with oxadiazole structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : Studies have indicated that some oxadiazole derivatives possess cytotoxic effects against cancer cell lines, making them candidates for further investigation in cancer therapy .
- Anti-inflammatory Effects : Certain derivatives are being explored for their potential to reduce inflammation through inhibition of pro-inflammatory cytokines.
Antimicrobial Activity
A study demonstrated that compounds similar to this compound exhibited significant antimicrobial properties. For instance, derivatives tested against Candida albicans showed varying degrees of inhibition with IC50 values ranging from 0.25 µg/mL to 0.045 µg/mL .
Anticancer Activity
In vitro studies on cancer cell lines revealed that compounds containing the oxadiazole scaffold could inhibit cell proliferation effectively. For example, one derivative showed an EC50 value of 0.072 μM against specific tumor cells, indicating strong anticancer potential . Further research is needed to elucidate the exact mechanisms involved.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer | TBD |
| 4-chloro-2-(isoxazol-5-yl)phenol | Structure | Antimicrobial | 2.14 |
| (3-(4-chlorophenyl)isoxazol-5-yl)methanol | Structure | Anticancer | TBD |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
